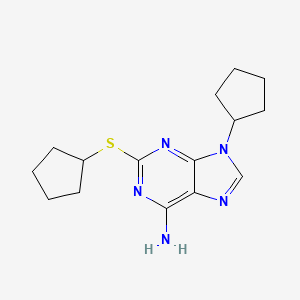
9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with cyclopentyl and cyclopentylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a cyclopentylthio intermediate, which is then reacted with a purine derivative to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 9-cyclopentyl-2-(2-methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl)amino-7-methyl-8,9-dihydro-7H-purin-8-one
- 9-cyclopentyl-2-ethoxy-4-hydroxy-1-piperidinylphenylamino-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one
- 9-cyclopentyl-2-{[2-(4-methanesulfonylphenyl)ethyl]amino}-5,7,7-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one
Uniqueness
What sets 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine apart from these similar compounds is its unique substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
63193-76-0 |
|---|---|
Fórmula molecular |
C15H21N5S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine |
InChI |
InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19) |
Clave InChI |
HVMNAXGNDBUEDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
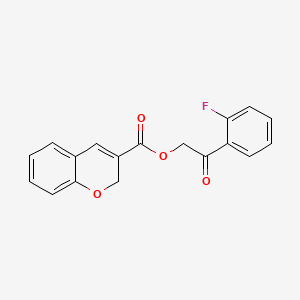
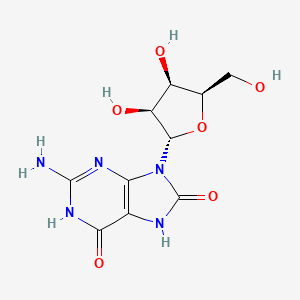
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
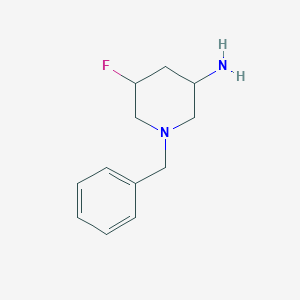
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
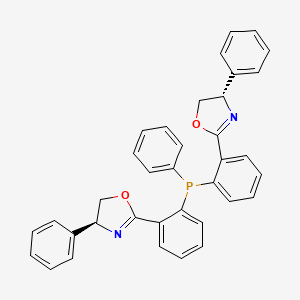
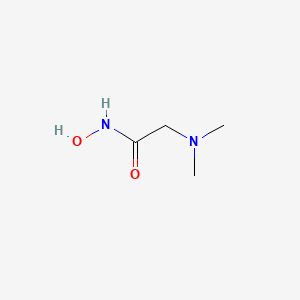
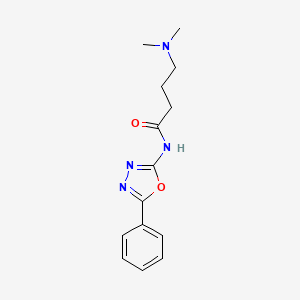
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
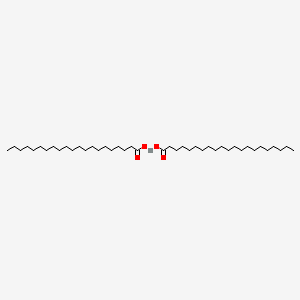
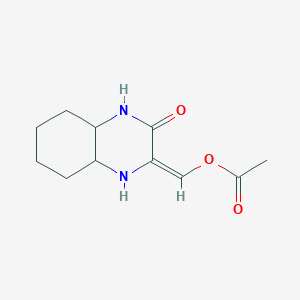
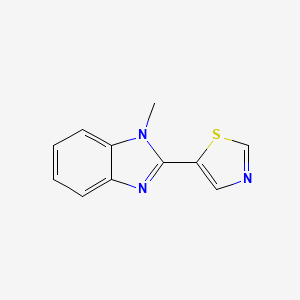
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
